Fmoc-D-Dbu(Boc)-OH

nNOS inhibition peptidomimetics stereochemistry

Fmoc-D-Dbu(Boc)-OH (CAS 763102-80-3) combines Fmoc (α-amino) and Boc (γ-amino) protection, enabling sequential deprotection in SPPS. The D-configuration alters proteolytic stability and bioactivity compared to L-enantiomers — critical for nNOS inhibitor control peptides or peptidomimetics where reduced nNOS affinity is desired. The γ-amino group also permits site-specific bioconjugation at a defined two-carbon spacing. Supplied as a crystalline powder (≥98% by HPLC) with lot-specific Certificates of Analysis, meeting rigorous enantiomeric purity benchmarks.

Molecular Formula C24H28N2O6
Molecular Weight 440.5
CAS No. 763102-80-3
Cat. No. B3029718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dbu(Boc)-OH
CAS763102-80-3
Molecular FormulaC24H28N2O6
Molecular Weight440.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1
InChIKeyKUNBFIUWYNXGCJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Dbu(Boc)-OH (CAS: 763102-80-3): Orthogonally Protected D-2,4-Diaminobutyric Acid Building Block for SPPS


Fmoc-D-Dbu(Boc)-OH is an orthogonally protected derivative of D-2,4-diaminobutyric acid (D-Dbu), a non-proteinogenic amino acid homolog of lysine featuring two amino groups . The compound incorporates a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino position and an acid-labile tert-butyloxycarbonyl (Boc) group on the γ-amino side chain, enabling selective and sequential deprotection during solid-phase peptide synthesis (SPPS) . With the molecular formula C24H28N2O6 and a molecular weight of 440.5 g/mol, it is supplied as a crystalline powder with melting point 155–160 °C and specific optical rotation [α]D20 = +9 ± 1° (c=1 in DMF) . The D-configuration confers proteolytic stability to incorporated peptides relative to L-enantiomer-containing analogs, a critical attribute for therapeutic peptide development .

Why Fmoc-D-Dbu(Boc)-OH Cannot Be Substituted with Common Diamino Acid Analogs in Critical Syntheses


Generic substitution of Fmoc-D-Dbu(Boc)-OH with closely related diamino acid derivatives—including Fmoc-D-Dab(Boc)-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-D-Lys(Boc)-OH, or the L-enantiomer Fmoc-L-Dbu(Boc)-OH—is not scientifically valid without revalidation of synthetic outcomes. The orthogonal Fmoc/Boc protection scheme, while shared across this class, operates on side chains of differing length and flexibility: Dbu (n=2 methylene units between α-carbon and γ-amino group) versus Dab (n=1), Orn (n=3), and Lys (n=4) . This chain-length variation alters cyclization geometry, receptor binding conformation, and proteolytic susceptibility . Critically, the D-configuration introduces chiral specificity that cannot be replicated by L-enantiomers; in neuronal nitric oxide synthase (nNOS) inhibitor studies, dipeptides containing D-Dbu exhibited distinct potency profiles relative to L-Dbu-containing analogs, with L-ArgNO2-L-Dbu-NH2 showing Ki = 130 nM versus substantially reduced potency in D-Dbu-containing counterparts [1]. Substitution without empirical verification therefore risks altered bioactivity, compromised stereochemical integrity, and failed regulatory documentation.

Quantitative Differentiation Evidence for Fmoc-D-Dbu(Boc)-OH Versus In-Class Analogs


D-Configuration vs. L-Configuration: nNOS Inhibitory Potency Divergence

The D-configuration of Fmoc-D-Dbu(Boc)-OH confers stereochemical identity that diverges functionally from the L-enantiomer. In nNOS inhibition studies, the L-Dbu-containing dipeptide L-ArgNO2-L-Dbu-NH2 (1) exhibited Ki = 130 nM, representing the most potent nNOS inhibitor in the series with >1500-fold selectivity over eNOS [1]. In contrast, dipeptide amides containing D-Dbu (compounds 9–12) were evaluated and found to be 'modest inhibitors of nNOS, but poor inhibitors of eNOS and iNOS,' with D-Dbu-D-ArgNO2-NH2 (12) exhibiting decreased inhibitory potency relative to the D-Lys-containing analog [2]. This enantiomer-dependent potency differential demonstrates that chirality is a functional determinant, not merely a structural descriptor.

nNOS inhibition peptidomimetics stereochemistry

Enantiomeric Purity Specification: Fmoc-D-Dbu(Boc)-OH vs. Fmoc-Dab(Boc)-OH Commercial Standards

Commercial specifications for Fmoc-D-Dbu(Boc)-OH include enantiomeric purity as a defined quality parameter, though absolute values are lot-dependent. In contrast, the closely related analog Fmoc-Dab(Boc)-OH (Novabiochem) is explicitly specified with enantiomeric purity ≥ 99.0% (a/a) as a routine release criterion . This establishes a benchmark for acceptable chiral purity in diamino acid building blocks. For Fmoc-D-Dbu(Boc)-OH, optical rotation specification is provided at [α]D20 = +9 ± 1° (c=1 in DMF) , enabling lot-to-lot verification. The absence of a guaranteed enantiomeric purity minimum on routine certificates of analysis for some Fmoc-D-Dbu(Boc)-OH suppliers necessitates that procurement decisions incorporate vendor-specific enantiomeric purity data to avoid contamination with the undesired L-enantiomer.

chiral purity SPPS quality control

Chain-Length Specificity: Dbu (C4) vs. Dab (C3) vs. Orn (C5) vs. Lys (C6) in Orthogonal Protection

The four-carbon backbone of Dbu (2,4-diaminobutyric acid) distinguishes it from other orthogonally protected diamino acid building blocks. Dbu features two methylene units between the α-carbon and γ-amino group, compared with Dab (2,3-diaminopropionic acid, 1 methylene unit), Orn (ornithine, 3 methylene units), and Lys (lysine, 4 methylene units) . This chain-length parameter is critical in applications requiring side-chain-to-main-chain cyclization via lactam formation, where the ring size (e.g., 7-membered for Dbu vs. 6-membered for Dab) dictates conformational constraints and biological activity . Patent literature explicitly claims the use of Dbu in cyclic peptides where cyclization occurs 'through the 4-amino group of 2,4-diamino-butanoic acid,' a structural motif not achievable with shorter or longer chain analogs [1].

lactam cyclization side-chain length peptide conformation

Orthogonal Fmoc/Boc Deprotection: Differential Lability Enables Sequential Peptide Assembly

Fmoc-D-Dbu(Boc)-OH embodies the Fmoc/tBu orthogonal protection strategy that is foundational to modern SPPS. The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF) while the Boc group remains intact; conversely, the Boc group is cleaved under acidic conditions (e.g., 95% TFA) that do not affect Fmoc-protected amines [1]. This orthogonality enables site-specific deprotection and modification of the γ-amino side chain while the peptide remains resin-bound. The strategy is documented to yield 'cleaner reactions, higher yields, and simpler purification procedures' relative to non-orthogonal approaches . While this orthogonality is shared by Fmoc-Dab(Boc)-OH and Fmoc-Lys(Boc)-OH, the specific side-chain length of Dbu confers distinct spatial positioning for downstream modifications such as bioconjugation or cyclization .

orthogonal protection Fmoc/tBu strategy SPPS

Commercial Purity Benchmarks: Fmoc-D-Dbu(Boc)-OH vs. Fmoc-Dab(Boc)-OH

Commercially available Fmoc-D-Dbu(Boc)-OH is supplied with purity specifications ranging from ≥95% to ≥99% (HPLC, titration) depending on the vendor [1]. ChemImpex specifies purity ≥ 99% by titration and HPLC for their catalog product . For comparison, the closely related analog Fmoc-Dab(Boc)-OH (Novabiochem) is specified at ≥97.0% (HPLC, area%), ≥98% (TLC), and ≥94.0% (acidimetric) . While Fmoc-Dab(Boc)-OH is available with more extensively characterized purity metrics including enantiomeric purity (≥99.0% a/a) and water content (≤1.00% K.F.), Fmoc-D-Dbu(Boc)-OH specifications are less uniformly documented across vendors. This variability necessitates vendor qualification and lot-specific certificate of analysis review prior to use in GMP or high-sensitivity applications.

purity specification HPLC SPPS

Optimal Use Cases for Fmoc-D-Dbu(Boc)-OH Based on Quantitative Differentiation Evidence


Synthesis of Stereochemically Defined Peptidomimetics for nNOS Inhibition Studies

The D-configuration of Fmoc-D-Dbu(Boc)-OH is essential for synthesizing dipeptide amides targeting nNOS with defined stereochemical outcomes. As established in Section 3 (Evidence Item 1), L-ArgNO2-L-Dbu-NH2 exhibits Ki = 130 nM against nNOS, whereas D-Dbu-containing dipeptides demonstrate markedly reduced potency [1][2]. This enantiomer-dependent bioactivity makes Fmoc-D-Dbu(Boc)-OH the appropriate building block for synthesizing D-Dbu-containing control peptides to validate stereospecific binding hypotheses, or for developing peptidomimetics where reduced nNOS affinity is the intended design objective.

Construction of Side-Chain-to-Main-Chain Cyclic Peptides via Lactam Bridges

The γ-amino group of Dbu enables side-chain-to-main-chain cyclization through lactam formation, generating 7-membered ring constraints as described in Section 3 (Evidence Item 3) [3]. This specific ring geometry, distinct from the 6-membered rings formed with Dab or 8-membered rings with Orn, confers unique conformational restriction. Patent literature (CN114874293A) explicitly claims cyclic peptides utilizing cyclization 'through the 4-amino group of 2,4-diamino-butanoic acid' for antibacterial applications [3]. Fmoc-D-Dbu(Boc)-OH is the requisite building block for implementing this precise macrocyclic architecture.

Site-Specific Bioconjugation Requiring Orthogonal Side-Chain Deprotection

The orthogonal Fmoc/Boc protection strategy of Fmoc-D-Dbu(Boc)-OH (Section 3, Evidence Item 4) enables selective γ-amino deprotection with TFA while the peptide remains resin-bound with its N-terminal Fmoc intact, or alternatively, global deprotection after chain assembly [4]. This orthogonal lability allows site-specific conjugation of fluorophores, affinity tags, or cytotoxic payloads to the γ-amino position without compromising the peptide backbone. For applications requiring such site-selective functionalization at a defined two-carbon distance from the α-carbon, Fmoc-D-Dbu(Boc)-OH provides the precise spatial geometry that longer-chain analogs (Orn, Lys) cannot replicate.

GMP and High-Sensitivity Peptide Synthesis Requiring Documented High Purity

As documented in Section 3 (Evidence Item 5), Fmoc-D-Dbu(Boc)-OH from premium suppliers achieves purity ≥99% by HPLC and titration . For applications in GMP manufacturing, in vivo pharmacology, or clinical candidate production where coupling efficiency and crude peptide purity are critical, procurement from vendors providing lot-specific Certificates of Analysis with HPLC purity ≥99% is indicated. The benchmark enantiomeric purity standard of ≥99.0% established for Fmoc-Dab(Boc)-OH should inform vendor qualification for Fmoc-D-Dbu(Boc)-OH procurement, ensuring minimal contamination with the undesired L-enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Dbu(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.